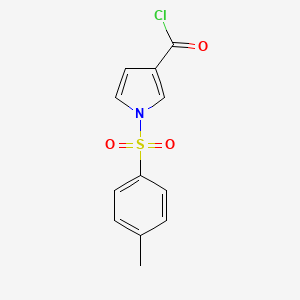
5-Bromo-3,4-dichloropyridin-2-amine
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include information about the reagents and conditions required for the reactions, as well as the products formed.Physical And Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, density, and other physical properties. It can also include information about the compound’s chemical stability and reactivity.Wissenschaftliche Forschungsanwendungen
Catalytic Amination
5-Bromo-3,4-dichloropyridin-2-amine is utilized in the catalytic amination process. For example, Ji et al. (2003) demonstrated that the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Regioselective Displacement Reactions
Doulah et al. (2014) investigated the regioselective displacement reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
Synthesis of Pyridine-Based Derivatives
Ahmad et al. (2017) described a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting its potential as chiral dopants for liquid crystals and its various biological activities (Ahmad et al., 2017).
Formation of Thiazolo[4,5-d]pyrimidine Derivatives
Bakavoli et al. (2006) conducted research showing the use of 5-bromo-2,4-dichloro-6-methylpyrimidine in forming new thiazolo[4,5-d]pyrimidine derivatives, contributing to advancements in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Palladium-Catalyzed Heteroarylation
Abel et al. (2017) explored the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines including 5-bromo-3,4-dichloropyridin-2-amine, revealing its application in forming complex chemical structures (Abel et al., 2017).
Amination and Rearrangements in Halopyridines
Pieterse and Hertog (2010) studied the aminations and rearrangements in halopyridines, including 5-bromo-3,4-dichloropyridin-2-amine, highlighting its role in producing various aminopyridines through complex chemical pathways (Pieterse & Hertog, 2010).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and other hazards. It also includes information about how to handle and store the compound safely.
Zukünftige Richtungen
This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research might involve testing the compound in clinical trials.
I hope this general information is helpful. If you have a different chemical compound or a specific aspect of “5-Bromo-3,4-dichloropyridin-2-amine” that you’d like to know about, feel free to ask!
Eigenschaften
IUPAC Name |
5-bromo-3,4-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPUQDFQKZHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dichloropyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















